1-(Quinazolin-6-yl)ethanol

Catalog No.
S14199817
CAS No.
1150617-88-1
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Quinazolin-6-yl)ethanol

CAS Number

1150617-88-1

Product Name

1-(Quinazolin-6-yl)ethanol

IUPAC Name

1-quinazolin-6-ylethanol

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3

InChI Key

LURDNNVFOSKGSB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CN=CN=C2C=C1)O

1-(Quinazolin-6-yl)ethanol is a chemical compound characterized by the presence of a quinazoline ring, which is a bicyclic structure containing a benzene and a pyrimidine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The structure can be represented as follows:

  • Chemical Formula: C9H10N2O
  • Molecular Weight: 162.19 g/mol

The quinazoline moiety is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities, making 1-(Quinazolin-6-yl)ethanol a compound of significant interest in pharmaceutical research.

, including:

  • Oxidation: This compound can be oxidized to form corresponding quinazolinones or other derivatives depending on the oxidizing agents used. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
  • Reduction: It can undergo reduction reactions to yield various amines or alcohols, depending on the conditions applied .
  • Nucleophilic Substitution: The hydroxyl group in 1-(Quinazolin-6-yl)ethanol can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents at the nitrogen atom of the quinazoline ring .

The biological activity of 1-(Quinazolin-6-yl)ethanol has been explored in various studies:

  • Anticancer Activity: Compounds with quinazoline structures have shown promise as inhibitors of various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties: Some studies have indicated that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens, suggesting that 1-(Quinazolin-6-yl)ethanol may possess similar properties .

Several synthesis methods have been reported for the preparation of 1-(Quinazolin-6-yl)ethanol:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate aldehydes and amines under acidic or basic conditions. For instance, reacting 2-aminoquinazoline with an aldehyde in ethanol can yield 1-(Quinazolin-6-yl)ethanol .
  • Reduction of Quinazolines: Starting from quinazolines, reduction processes can yield alcohols such as 1-(Quinazolin-6-yl)ethanol using reducing agents like lithium aluminum hydride .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields for synthesizing quinazoline derivatives .

1-(Quinazolin-6-yl)ethanol has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for designing new anticancer or antimicrobial agents.
  • Chemical Probes: It may be utilized as a chemical probe to study biological pathways involving quinazoline derivatives.

Interaction studies involving 1-(Quinazolin-6-yl)ethanol focus on its binding affinity and mechanism of action with biological targets:

  • Enzyme Inhibition Studies: Research indicates that quinazoline derivatives can inhibit key enzymes involved in cancer progression, such as tyrosine kinases. Understanding these interactions is crucial for drug design .

Several compounds share structural similarities with 1-(Quinazolin-6-yl)ethanol, including:

Compound NameStructure TypeNotable Activity
2-(4-Aminoquinazolinyl)ethanolQuinazoline derivativeAnticancer activity
4-(Hydroxymethyl)quinazolineQuinazoline derivativeAnti-inflammatory properties
3-AminoquinazolinesQuinazoline derivativeAntimicrobial activity

Uniqueness of 1-(Quinazolin-6-yl)ethanol

What sets 1-(Quinazolin-6-yl)ethanol apart from these compounds is its specific structural configuration and the presence of the hydroxyl group at the ethyl position, which may enhance its solubility and bioavailability compared to other derivatives.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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